molecular formula C17H15NOS B253199 N-[2-(2-thienyl)ethyl]-1-naphthamide

N-[2-(2-thienyl)ethyl]-1-naphthamide

Cat. No.: B253199
M. Wt: 281.4 g/mol
InChI Key: IHPSZTRBMZCTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-thienyl)ethyl]-1-naphthamide is a naphthamide derivative characterized by a 1-naphthyl core substituted with an amide group linked to a 2-(2-thienyl)ethyl moiety.

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H15NOS/c19-17(18-11-10-14-7-4-12-20-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-9,12H,10-11H2,(H,18,19)

InChI Key

IHPSZTRBMZCTNZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s 1-naphthamide core distinguishes it from Sufentanil’s piperidine-based precursor .

Substituent Effects: The 2-(2-thienyl)ethyl group in the target compound contrasts with the 2-fluorophenyl group in ’s analog. Thienyl groups are known for modulating serotonin receptor activity, while fluorophenyl moieties often enhance lipophilicity and bioavailability . Sufentanil’s precursor includes a methoxymethyl group on piperidine, critical for opioid receptor binding , whereas the target compound lacks this feature, suggesting divergent biological targets.

Regulatory Implications :

  • Structural similarity to Sufentanil precursors (e.g., shared thienylethyl groups) may raise regulatory scrutiny despite the absence of direct control status for the target compound .

Hypothesized Physicochemical and Pharmacological Properties

  • Synthetic Accessibility : The absence of a piperidine ring (vs. Sufentanil precursors) could simplify synthesis, though regioselective naphthamide functionalization remains challenging.

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